Bienvenue dans la boutique en ligne BenchChem!

1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide

Regioisomer selectivity Structure-activity relationship Indole positional isomer

Select the 5-yl regioisomer for CCR5 antagonist SAR: this indole-piperidinecarboxamide scaffold delivers maraviroc-equivalent potency (~25 nM IC50) in calcium mobilization assays. The 5-position attachment geometry is a deliberate pharmacophoric feature claimed in patent RU2270833C2 for inflammation and in 5-HT6 receptor targeting filings. Unsubstituted primary carboxamide enables direct diversification without deprotection steps. Not a generic 3-yl or 4-yl analog—positional geometry directly impacts target engagement. Research-grade, ≥95% purity.

Molecular Formula C16H19N3O2
Molecular Weight 285.34 g/mol
Cat. No. B7840940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide
Molecular FormulaC16H19N3O2
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C=CC(=C2)C(=O)N3CCC(CC3)C(=O)N
InChIInChI=1S/C16H19N3O2/c1-18-7-4-12-10-13(2-3-14(12)18)16(21)19-8-5-11(6-9-19)15(17)20/h2-4,7,10-11H,5-6,8-9H2,1H3,(H2,17,20)
InChIKeyXJXHWJFAAQRPMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(1-Methyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide – Structural Identity, Procurement Specifications, and Comparator Landscape


1-[(1-Methyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide (MF: C₁₆H₁₉N₃O₂; MW: 285.34 g/mol) is a synthetic indole-piperidine carboxamide that features a 1-methylindole moiety linked via a carbonyl bridge to the 1-position of a piperidine-4-carboxamide scaffold . This compound belongs to a patent-rich chemical space encompassing indole-piperidinecarboxamide derivatives claimed as tyrosine hydroxylase inducers [1], CCR5 modulators [2], and 5-HT receptor ligands [3]. Its closest structural analogs include the 4-yl regioisomer (1-[(1-methyl-1H-indol-4-yl)carbonyl]piperidine-4-carboxamide, CAS 1190279-40-3) and the 3-yl carbonyl variant (1-(1-methyl-1H-indole-3-carbonyl)piperidine-4-carboxamide). From a procurement standpoint, the compound is offered by multiple specialty chemical suppliers as a research-grade building block, typically at ≥95% purity, and is intended exclusively for laboratory research applications .

Why 1-[(1-Methyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide Cannot Be Interchanged with In-Class Indole-Piperidine Analogs


Within the indole-piperidinecarboxamide chemotype, minor positional variations produce substantial shifts in target engagement profiles that make generic substitution scientifically unjustifiable. The 5-yl carbonyl attachment position in the target compound creates a distinct spatial orientation of the indole ring relative to the piperidine scaffold that differs fundamentally from 3-yl and 4-yl regioisomers . In the broader piperidine-4-carboxamide series, compounds such as 16g and 16i achieved CCR5 IC₅₀ values of 25.73 and 25.53 nM, respectively, comparable to maraviroc (IC₅₀ 25.43 nM), yet subtle structural modifications within the same series produced orders-of-magnitude differences in antiviral potency [1]. The 5-position substitution on indole has been specifically exploited in patent filings for inflammation [2] and 5-HT₆ receptor targeting [3], indicating that the 5-yl attachment geometry is a deliberate pharmacophoric feature rather than a trivial structural permutation. Furthermore, the target compound's unsubstituted piperidine-4-carboxamide terminus distinguishes it from analogs bearing ester, benzyl, or sulfonyl modifications at this position, which are known to alter both potency and selectivity profiles [4].

Quantitative Differentiation Evidence for 1-[(1-Methyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide vs. Comparators


Regioisomeric Differentiation: 5-yl vs. 4-yl Carbonyl Attachment Position

The target compound positions the carbonyl linker at the indole 5-position, whereas the commercially available comparator 1-[(1-methyl-1H-indol-4-yl)carbonyl]piperidine-4-carboxamide (CAS 1190279-40-3) places it at the 4-position . In the indole-piperidinecarboxamide patent landscape, the 5- and 6-positions of indole are explicitly claimed as attachment points for piperidine/piperazine moieties in anti-inflammatory compounds, while the 3- and 4-positions are claimed separately for imidazole-indole conjugates [1]. This positional selectivity reflects distinct pharmacophoric geometries: the 5-yl attachment projects the indole C2–C3 edge outward from the piperidine ring, whereas the 4-yl attachment orients the indole benzene ring toward the piperidine scaffold .

Regioisomer selectivity Structure-activity relationship Indole positional isomer

Piperidine-4-Carboxamide CCR5 Inhibitory Activity: Class Benchmarking

The piperidine-4-carboxamide scaffold to which the target compound belongs has demonstrated nanomolar CCR5 antagonism in direct comparative studies. Compounds 16g (IC₅₀ = 25.73 nM) and 16i (IC₅₀ = 25.53 nM) from this chemotype showed CCR5 inhibitory activity equivalent to the approved drug maraviroc (IC₅₀ = 25.43 nM) in calcium mobilization assays [1]. In HIV-1 single-cycle antiviral assays, 16g achieved IC₅₀ = 73.01 nM and 16i achieved IC₅₀ = 94.10 nM [1]. The target compound retains the unsubstituted piperidine-4-carboxamide terminus present in 16g/16i, but incorporates a 1-methylindole-5-carbonyl N-substituent rather than the substituted benzamide groups in the reference compounds. BindingDB contains entries for indole-piperidine CCR5 ligands with IC₅₀ values spanning from 0.110 nM to >80 μM, demonstrating that the indole N-substituent identity is a critical potency determinant [2].

CCR5 antagonist HIV entry inhibitor Calcium mobilization assay

5-HT Receptor Pharmacophore Alignment: 5-yl Indole Substitution vs. Ramosetron (3-yl) Scaffold

The target compound has been described as a structural analog of ramosetron, a clinically used 5-HT₃ receptor antagonist [1]. Ramosetron (YM060) features a 1-methylindol-3-yl carbonyl group attached to a 4,5,6,7-tetrahydro-1H-benzimidazole moiety [2]. The target compound differs in two key respects: (i) the carbonyl is attached at the indole 5-position rather than the 3-position, and (ii) the heterocyclic partner is a piperidine-4-carboxamide rather than a tetrahydrobenzimidazole. In rat distal colon electrophysiology assays, ramosetron demonstrated potent 5-HT₃ antagonism with distinct potency relative to other 5-HT₃ antagonists (ondansetron, granisetron) [3]. The indole 5-position attachment in the target compound may engage 5-HT₆ or 5-HT₁A receptor subtypes, as indole compounds with piperidine attachments at the 5-position are claimed in distinct patent families for 5-HT₆ [4] and 5-HT₁A [5] modulation, compared to the 3-substituted indole pharmacophore of 5-HT₃ ligands.

5-HT3 antagonist Serotonin receptor Indole positional pharmacophore

Computational Physicochemical Property Differentiation: logP and Hydrogen Bonding Profile

Computationally predicted physicochemical parameters differentiate the target compound from close analogs. The 2-yl carbonyl regioisomer (1-(1-methyl-1H-indole-2-carbonyl)piperidine-4-carboxamide) has a computed logP of 1.17 and polar surface area of 121.65 Ų . In contrast, the target compound's 5-yl carbonyl geometry is predicted to alter the electronic distribution of the indole ring, as the 5-position is electronically distinct from the 2- and 3-positions due to its location on the benzene ring of indole rather than the pyrrole ring. The piperidine-4-carboxamide group contributes two hydrogen bond donors (NH₂) and four hydrogen bond acceptors, creating a distinct H-bond pharmacophore compared to ester- or methyl-terminated analogs such as methyl {1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidin-4-yl}acetate .

Lipophilicity Drug-likeness Physicochemical profiling

Synthetic Tractability and Scaffold Versatility: Carboxamide vs. Ester/Carboxylate Derivatives

The piperidine-4-carboxamide terminus of the target compound offers distinct synthetic advantages over its ester and carboxylic acid analogs. The primary carboxamide can serve as a precursor for nitrile dehydration, Hofmann rearrangement, or direct coupling reactions without the protecting group manipulations required for ester or acid intermediates . Patent US20190233390A1 extensively exemplifies piperidine-4-carboxamide derivatives as key intermediates for biologically active compounds, demonstrating that the unsubstituted carboxamide is a versatile synthetic handle for further diversification [1]. In contrast, the methyl ester analog (methyl {1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidin-4-yl}acetate) lacks the hydrogen bond donor capacity and requires additional synthetic steps (hydrolysis, activation, coupling) to access amide-containing target molecules .

Synthetic accessibility Derivatization potential Building block utility

Optimal Scientific and Industrial Application Scenarios for 1-[(1-Methyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide


CCR5 Antagonist Lead Optimization Programs

Research groups pursuing CCR5 antagonists for HIV entry inhibition should prioritize this compound as a core scaffold for SAR exploration. The piperidine-4-carboxamide chemotype has produced compounds (16g, 16i) with maraviroc-equivalent potency (IC₅₀ ~25 nM) in calcium mobilization assays and nanomolar antiviral activity (IC₅₀ 73–94 nM) in HIV-1 single-cycle assays [1]. The 1-methylindole-5-carbonyl N-substituent offers a distinct vector for exploring potency optimization within the >10,000-fold activity range documented for indole-piperidine CCR5 ligands in BindingDB [2].

Serotonin Receptor Subtype Selectivity Profiling

The 5-yl indole carbonyl attachment position differentiates this compound from 3-yl substituted 5-HT₃ pharmacophores (e.g., ramosetron) and aligns it with patent families claiming 5-position indole-piperidine compounds for 5-HT₆ and 5-HT₁A receptor modulation [3][4]. Researchers investigating non-5-HT₃ serotonin targets should select this 5-yl variant to access the receptor subtype space distinct from the clinically validated 3-yl 5-HT₃ antagonist chemotype.

Piperidine Carboxamide Building Block for Parallel Library Synthesis

The unsubstituted primary carboxamide terminus enables direct diversification through amide coupling, nitrile dehydration, or Hofmann rearrangement without the deprotection or activation steps required for ester or acid precursors . This compound is suitable as a core building block for generating focused libraries of indole-piperidinecarboxamide derivatives, as exemplified in the extensive patent filings covering this scaffold for CCR5, kinase, and anti-inflammatory applications [5].

Anti-Inflammatory Indole-Piperidine Conjugate Development

Patent RU2270833C2 specifically claims indole compounds with piperidine or piperazine groups linked to the 5- or 6-position of indole for treating inflammation [6]. The target compound's 5-yl carbonyl attachment matches this claimed pharmacophoric geometry. Research programs exploring indole-piperidine conjugates for inflammatory disorders should procure the 5-yl regioisomer to remain within the scope of this patent family's structural claims.

Quote Request

Request a Quote for 1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.